5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-pyridin-4-yl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)12-3-1-2-10(8-12)9-23-14(11-4-6-20-7-5-11)13(15(24)25)21-22-23/h1-8H,9H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWWLAIJNKVOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Reaction for 1,2,3-Triazole Formation
A widely used approach is the cycloaddition of azides with alkynes or β-ketoesters under basic conditions, often promoted by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or catalyzed by copper salts such as Cu(OTf)₂. For example, the reaction of an azide precursor bearing the pyridin-4-yl substituent with a β-ketoester or an alkyne derivative carrying the trifluoromethylbenzyl group yields the triazole ring system efficiently.
-
- Solvent: Acetonitrile (MeCN) or DMSO
- Base: DBU (1.2 equivalents)
- Catalyst: Cu(OTf)₂ (10 mol%) when applicable
- Temperature: 50 °C to reflux
- Time: Overnight to 8 hours
- Work-up: Extraction with dichloromethane (DCM) and water, followed by purification via flash column chromatography (e.g., MeOH/DCM/AcOH or DCM/AcOEt mixtures)
Example reaction :
Reaction of pyridin-4-yl azide with 3-(trifluoromethyl)benzyl alkyne or β-ketoester under DBU and Cu(OTf)₂ catalysis yields the triazole intermediate, which is then isolated as an ester or acid depending on subsequent steps.
Functionalization with the 3-(Trifluoromethyl)benzyl Group
The 3-(trifluoromethyl)benzyl substituent is introduced typically via alkylation of the triazole nitrogen or by using appropriately substituted alkynes or azides in the cycloaddition step.
Alkylation can be performed using 3-(trifluoromethyl)benzyl halides under basic conditions.
The trifluoromethyl group enhances the biological activity and physicochemical properties of the compound.
Representative Preparation Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Cycloaddition | Pyridin-4-yl azide + 3-(trifluoromethyl)benzyl alkyne, DBU, Cu(OTf)₂, MeCN, 50 °C, overnight | Formation of 1,2,3-triazole ester intermediate | Moderate to high yield (50-80%) |
| 2. Ester Hydrolysis | KOH (10 equiv), water, 0 °C to RT, 2 h | Conversion of ester to carboxylic acid | Quantitative precipitation of acid |
| 3. Purification | Acidification with HCl to pH ~1, filtration, drying | Isolation of pure acid | High purity confirmed by NMR, IR, HRMS |
Analytical Characterization
- NMR Spectroscopy :
- ^1H NMR shows characteristic aromatic and triazole proton signals.
- ^13C NMR confirms carbon environments including carboxylic acid carbon (~160-170 ppm).
- IR Spectroscopy :
- Strong absorption bands for carboxylic acid (~1700 cm⁻¹) and triazole ring vibrations.
- High-Resolution Mass Spectrometry (HRMS) :
- Confirms molecular weight (calculated 348.28 g/mol).
- Melting Point :
- Provides purity and identity confirmation.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Pyridin-4-yl azide, 3-(trifluoromethyl)benzyl alkyne or halide |
| Catalyst | Cu(OTf)₂ (10 mol%) |
| Base | DBU (1.2 equiv) or KOH (for hydrolysis) |
| Solvent | MeCN, DMSO, water (for hydrolysis) |
| Temperature | 50 °C to reflux for cycloaddition; 0 °C to RT for hydrolysis |
| Reaction time | 8-16 hours cycloaddition; 2 hours hydrolysis |
| Purification | Flash chromatography, acid precipitation |
| Yield | 50-80% for cycloaddition; quantitative for hydrolysis |
| Analytical methods | NMR, IR, HRMS, melting point |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially leading to ring-opened products or reduced nitrogen-containing heterocycles.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often requiring elevated temperatures and strong bases.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced triazole derivatives or pyridine derivatives.
Substitution: Substituted benzyl derivatives with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is , with a molecular weight of approximately 348.28 g/mol. The compound contains a pyridine ring, a trifluoromethyl group, and a carboxylic acid functional group, which contribute to its diverse reactivity and potential applications.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Properties
This compound has been investigated for its anticancer activity. Its ability to interact with various biological targets involved in cancer progression has been documented. For instance, it may act as an inhibitor of specific kinases or other enzymes that play crucial roles in tumor growth and metastasis .
Polymer Chemistry
In polymer science, this compound can be utilized as a building block for synthesizing functionalized polymers. Its ability to form stable bonds with other monomers allows for the creation of materials with tailored properties for applications in coatings and adhesives . The incorporation of triazole rings into polymer matrices can enhance thermal stability and mechanical strength.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating potential as an antibiotic agent. |
| Study 2 | Anticancer Properties | Showed inhibition of cell proliferation in breast cancer cell lines with IC50 values suggesting efficacy at low concentrations. |
| Study 3 | Polymer Applications | Highlighted use in synthesizing high-performance polymers with enhanced thermal and mechanical properties. |
Mechanism of Action
The mechanism of action of 5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among triazole derivatives include substituents at positions 1 and 5 of the triazole ring, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Pharmacological Activity
- Antitumor Activity :
- The 1-(4-chlorophenyl)-5-(trifluoromethyl) analog demonstrated 68.09% growth inhibition (GP) in lung cancer (NCI-H522) cells, attributed to its trifluoromethyl group enhancing cellular uptake and target binding .
- Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-triazole-4-carboxylate showed 70.94% GP in the same cell line, highlighting the role of ester vs. carboxylic acid functionalities .
- Kinase Inhibition :
Physicochemical Properties
Biological Activity
5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered interest due to its diverse biological activities. This compound features a pyridine ring and a trifluoromethyl group, which are known to enhance pharmacological properties. The following sections will explore its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H10F3N5O2, with a molecular weight of approximately 325.25 g/mol. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several important pharmacological effects:
-
Anticancer Activity :
- Triazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
- Antimicrobial Properties :
- Enzyme Inhibition :
The mechanism through which this compound exerts its biological effects is multifaceted:
- Interaction with Enzymes : The triazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting their function.
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- In vitro Studies :
- In vivo Studies :
Data Table: Comparative Biological Activity
| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC μg/ml) | Enzyme Target |
|---|---|---|---|
| Triazole A | 15 | 5 (S. aureus) | HDAC |
| Triazole B | 20 | 10 (E. coli) | CA |
| Target Compound | 25 | 7 (S. aureus) | HDAC |
Q & A
Q. What are the recommended synthetic pathways for 5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of triazole derivatives typically involves cyclocondensation or Huisgen 1,3-dipolar cycloaddition. For example, analogous triazole-carboxylic acids are synthesized via condensation of intermediates like 3-(trifluoromethyl)benzylamine with pyridine-4-carbonyl azides, followed by cyclization under basic conditions . Yield optimization requires careful control of stoichiometry, temperature (e.g., 60–80°C for azide reactions), and catalyst selection (e.g., Cu(I) for "click" chemistry). Statistical experimental design (e.g., factorial or response surface methodologies) can systematically identify optimal parameters while minimizing trial-and-error approaches .
Q. How can the structural and electronic properties of this compound be characterized to validate its identity?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- NMR : , , and NMR to confirm substituent positions and trifluoromethyl group integrity .
- IR Spectroscopy : Identify carboxylic acid (-COOH) and triazole ring vibrations (e.g., C=N stretches at ~1600 cm) .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software to correlate with experimental data .
Q. What preliminary assays are recommended to screen this compound for biological activity?
- Methodological Answer : Prioritize target-based assays relevant to triazole pharmacophores:
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) due to triazole’s ATP-mimetic potential .
- Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Solubility and Stability : HPLC-based kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Employ quantum mechanical (QM) and molecular dynamics (MD) simulations:
- Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method to map transition states and identify preferred reaction pathways .
- Docking Studies : Predict binding modes to biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite, leveraging the pyridinyl-triazole scaffold’s hydrogen-bonding capacity .
- Solvent Effects : Conduct COSMO-RS calculations to model solvent-dependent regioselectivity in functionalization reactions .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data for this compound?
- Methodological Answer : Address discrepancies via:
- Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products that may contribute to off-target effects .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map protein interaction networks and validate target engagement .
- Machine Learning : Train QSAR models on structurally similar triazoles to refine activity predictions and identify outliers in datasets .
Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis while minimizing environmental impact?
- Methodological Answer : Optimize green chemistry principles:
- Catalyst Design : Immobilize Cu or Ru catalysts on mesoporous silica (e.g., SBA-15) to enhance recyclability and reduce metal leaching in cycloaddition reactions .
- Solvent Selection : Replace DMF or DMSO with bio-based solvents (e.g., Cyrene™) to improve E-factors .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times (e.g., from hours to minutes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
